molecular formula C12H14N4O4 B125266 Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)- CAS No. 52632-17-4

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-

Cat. No. B125266
CAS RN: 52632-17-4
M. Wt: 278.26 g/mol
InChI Key: GMGGKDVJSPDXNB-SOFGYWHQSA-N
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Description

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, also known as Allopurinol Related Compound F, is a compound with the molecular formula C12H14N4O4 and a molecular weight of 278.27 . It is an impurity reference material and is related to the drug Allopurinol, which is used as an antigout agent .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Research has demonstrated the versatility of ethyl 3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate in synthesizing a variety of novel organic compounds. For instance, it has been used as a precursor in the synthesis of polyazanaphthalenes, showing its potential in creating complex molecular structures with potential applications in material science and pharmaceuticals (Harb et al., 1989). Additionally, its reactivity with ethyl 2-cyano-3,3-dimethylthioacrylate to synthesize compounds with fungicidal and plant growth regulation activities highlights its significance in agricultural chemistry (Minga, 2005).

Crystal Structure Determination

The determination of crystal structures of derivatives of Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate contributes to our understanding of molecular interactions and stability. Studies have detailed the crystal structures of such compounds, providing insights into their geometric configurations, which is essential for the design of new molecules with desired physical and chemical properties (Minga, 2005).

Biological Activities

The compound has been a focus in the study of its potential biological activities. Preliminary bioassays have indicated that derivatives show fungicidal and plant growth regulation activities, suggesting their utility in developing new agrochemicals (Minga, 2005). Additionally, its derivatives have been explored for auxin activities, though findings suggest the need for further investigation to harness these biological effects fully (Yue et al., 2010).

Safety And Hazards

The compound is classified as a skin irritant (Category 2, H315) and an eye irritant (Category 2, H319) according to Regulation (EC) No 1272/2008 . This means it can cause skin irritation and serious eye irritation.

properties

IUPAC Name

ethyl 5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4/c1-3-19-11(17)8(5-13)6-14-10-9(7-15-16-10)12(18)20-4-2/h6-7H,3-4H2,1-2H3,(H2,14,15,16)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGGKDVJSPDXNB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)NC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)N/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200612
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-

CAS RN

52632-17-4
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052632174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-3-(2-carbethoxy-2-cyanoethenyl)amino-1H-pyrazole-4-carboxylate, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL-3-(2-CARBETHOXY-2-CYANOETHENYL)AMINO-1H-PYRAZOLE-4-CARBOXYLATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMU76O69XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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